molecular formula C21H21FN2O4 B11090232 Ethyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Ethyl 4-(3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B11090232
M. Wt: 384.4 g/mol
InChI Key: TUNLQNBGQQZHBQ-UHFFFAOYSA-N
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Description

Compound 1a , is a synthetic molecule designed for specific biological activities. Its chemical structure comprises a benzoate core linked to a pyrrolidinone ring and an ethyl group. Let’s explore its synthesis, reactions, and applications.

Preparation Methods

The synthetic route for Compound 1a involves several steps, with the synthesis of the oxazole ring being a key transformation

  • Starting Materials:

      3-Oxopentanoic Acid Methyl Ester: Commercially available.

      3-Hydroxyacetophenone: Also commercially accessible.

  • Key Synthetic Steps:
    • Formation of the oxazole ring: This step is crucial for constructing the core structure of Compound 1a.
    • Ethylation of the benzoate moiety: Introduction of the ethyl group.
  • Overall Yield:
    • The synthesis yields Compound 1a with an overall yield of 32%.

Chemical Reactions Analysis

Compound 1a can undergo various reactions, including:

    Oxidation: Oxidative transformations of the benzoate or pyrrolidinone rings.

    Reduction: Reduction of functional groups (e.g., carbonyls) within the molecule.

    Substitution: Substitution reactions at the benzylic position.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.

Scientific Research Applications

Compound 1a has found applications in:

Mechanism of Action

The exact mechanism by which Compound 1a exerts its effects remains an active area of research. its potent agonist activity toward PPARα, -γ, and -δ suggests involvement in metabolic regulation, inflammation, and cell differentiation.

Comparison with Similar Compounds

Compound 1a stands out due to its triple-acting profile. Similar compounds include other PPAR agonists and related oxazole derivatives.

Properties

Molecular Formula

C21H21FN2O4

Molecular Weight

384.4 g/mol

IUPAC Name

ethyl 4-[3-[2-(2-fluorophenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C21H21FN2O4/c1-2-28-21(27)15-7-9-16(10-8-15)24-19(25)13-18(20(24)26)23-12-11-14-5-3-4-6-17(14)22/h3-10,18,23H,2,11-13H2,1H3

InChI Key

TUNLQNBGQQZHBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3F

Origin of Product

United States

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